molecular formula C11H11F3O B13720293 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13720293
M. Wt: 216.20 g/mol
InChI Key: SNJAOOHYPMEKLH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a trifluoromethyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of 2-oxo-malonates using the Ruppert-Prakash reagent (Me3SiCF3) in the presence of a catalytic amount of bases such as tetramethylammonium fluoride (TMAF) or lithium acetate (LiOAc) in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar trifluoromethylation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of environmentally friendly and cost-effective methods is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Its unique chemical properties make it useful in studying biological systems and interactions.

    Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)6-5-8-3-1-2-4-9(8)7-10/h1-4,15H,5-7H2

InChI Key

SNJAOOHYPMEKLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(F)(F)F)O

Origin of Product

United States

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